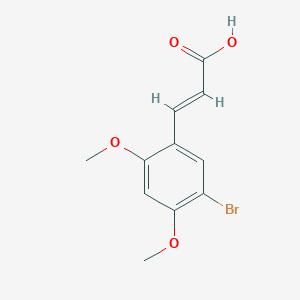

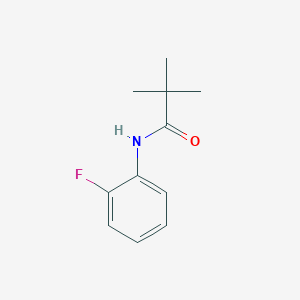

(E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid

Übersicht

Beschreibung

The compound “(E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid” belongs to a class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Wissenschaftliche Forschungsanwendungen

Solar Cell Applications

Novel organic sensitizers, designed at the molecular level for solar cell applications, show significant potential in improving solar energy conversion efficiencies. These sensitizers, which include cyanoacrylic acid groups, demonstrate strong conjugation and high incident photon to current conversion efficiency when anchored onto TiO2 films. Such materials are crucial in developing more efficient photovoltaic devices, highlighting the role of unsymmetrical organic molecules in solar energy harvesting (Sanghoon Kim et al., 2006).

Polymer Science and Engineering

Transition-metal-catalyzed copolymerizations of ethylene with carboxylic acid-functionalized monomers present an efficient route to branched, carboxylic acid-functionalized polyolefins. These materials exhibit improved microstructures and mechanical properties compared to those produced by traditional high-pressure free radical copolymerization. This research underscores the importance of molecular engineering in developing new materials with enhanced performance for industrial applications (Shengyu Dai & Changle Chen, 2018).

Photopolymerization and Materials Chemistry

The preparation of photosensitive materials, such as epoxy acrylate modified by specific acrylamides, showcases the application of (E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid derivatives in developing coatings with enhanced mechanical and thermal properties. This research contributes to the field of material science by offering insights into the synthesis and performance of novel photosensitive polymers (Xinding Yao et al., 2013).

Surface Engineering and Bioapplications

Surface modification techniques leveraging acrylic acid derivatives enable the precise control over cellular attachment and growth, facilitating advancements in cell mechanobiology research. The development of substrates with specific geometric and mechanical properties can significantly impact the study of cellular behaviors in response to their microenvironment (M. Poellmann & A. W. Wagoner Johnson, 2013).

Environmental and Catalysis Research

The role of carboxylic acid-functionalized compounds in catalysis and environmental applications is also noteworthy. For instance, the synthesis and application of specific acrylic acid derivatives for the aldol condensation reaction demonstrate the potential of these materials in green chemistry, offering a sustainable pathway to produce valuable chemicals like acrylic acid and its esters from renewable resources (Zhanling Ma et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-9-6-10(16-2)8(12)5-7(9)3-4-11(13)14/h3-6H,1-2H3,(H,13,14)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWHSNRSZPESIE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[a,j]naphthacene](/img/structure/B1614507.png)

![1,3-Benzenediamine, 4,4'-[(4-methoxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B1614510.png)